molecular formula C7H10N2O B091047 (3-Methoxyphenyl)hydrazine CAS No. 15384-39-1

(3-Methoxyphenyl)hydrazine

Cat. No. B091047
Key on ui cas rn: 15384-39-1
M. Wt: 138.17 g/mol
InChI Key: KPIOFCJOKUHZPF-UHFFFAOYSA-N
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Patent
US05006520

Procedure details

Therein, among the starting compounds, for example, 1-(3-hydroxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine can be obtained by heating under reflux 2-chloro-3-benzoylpyridine and 3-methoxyphenylhydrazine in pyridine to obtain the corresponding hydrazone, and subjecting to ring-closure reaction the obtained hydrazone by heating under reflux in isopentyl alcohol with the use of potassium carbonate as a deacidifying agent to obtain 1-(3-methoxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine, followed by the elimination of the methoxy group thereof with the use of a butylmercaptanaluminium chloride system.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-hydroxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([N:8]2C3=NC=CC=C3C(C3C=CC=CC=3)=[N:9]2)[CH:5]=[CH:6][CH:7]=1.N1C=CC=C[CH:24]=1>>[CH3:24][O:1][C:2]1[CH:3]=[C:4]([NH:8][NH2:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
1-(3-hydroxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)N1N=C(C=2C1=NC=CC2)C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating under reflux 2-chloro-3-benzoylpyridine

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)NN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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